molecular formula C19H26FNO2 B12638192 C19H26Fno2

C19H26Fno2

Cat. No.: B12638192
M. Wt: 319.4 g/mol
InChI Key: CSFSBBSLGDYJQJ-UHFFFAOYSA-N
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Description

C₁₉H₂₆FNO₂ (CAS No. 477871-24-2) is a fluorinated organic compound with a molecular weight of 319.42 g/mol . Fluorine’s electronegativity and small atomic radius often enhance metabolic stability and bioavailability in drug design, making this compound a candidate for targeted biological activity .

Properties

Molecular Formula

C19H26FNO2

Molecular Weight

319.4 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]butan-1-one

InChI

InChI=1S/C19H26FNO2/c1-2-5-17(22)21-13-12-19(23)11-4-3-6-16(19)18(21)14-7-9-15(20)10-8-14/h7-10,16,18,23H,2-6,11-13H2,1H3

InChI Key

CSFSBBSLGDYJQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC2(CCCCC2C1C3=CC=C(C=C3)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves the reaction of cycloheptylamine with 3-fluoropropoxybenzaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These reactors ensure precise control over reaction conditions such as temperature, pressure, and pH, which are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C₁₉H₂₆FNO₂, two structurally and functionally relevant compounds are analyzed:

C₂₀H₂₆NO₂ (CAS No. 2238-77-9)

  • Molecular Weight : 344.17 g/mol .
  • Structure : Contains a diphenyl-hydroxypentyl backbone with a quaternary ammonium iodide group.
  • Key Differences: Halogen Substitution: C₂₀H₂₆NO₂ lacks fluorine but includes an iodide ion, which increases polarity and solubility in polar solvents compared to C₁₉H₂₆FNO₂ . Bioavailability: Both compounds have moderate bioavailability (score ~0.55), but the iodine in C₂₀H₂₆NO₂ may reduce BBB permeability due to higher molecular weight and ionic character .

C₉H₁₉ClN₂O₂ (CAS No. 1173206-71-7)

  • Molecular Weight : 222.71 g/mol .
  • Structure : Features a chlorine atom and a Boc-protected azetidine ring.
  • Key Differences: Halogen Impact: Chlorine’s larger size and lower electronegativity compared to fluorine result in weaker hydrogen bonding and altered pharmacokinetics. C₉H₁₉ClN₂O₂ exhibits higher solubility (5.77–38.4 mg/mL) than typical fluorinated compounds, likely due to its smaller size and polar groups .

Data Table: Comparative Analysis

Property C₁₉H₂₆FNO₂ C₂₀H₂₆NO₂ C₉H₁₉ClN₂O₂
Molecular Weight (g/mol) 319.42 344.17 222.71
Halogen Fluorine Iodide (ionic) Chlorine
Solubility (mg/mL) Not reported Not reported 5.77–38.4
Bioavailability Score ~0.55 (inferred) ~0.55 ~0.55
Synthetic Complexity High (fluorination) Moderate (quaternary salt) Moderate (reductive amination)

Research Findings and Implications

Halogen Effects: Fluorine in C₁₉H₂₆FNO₂ enhances metabolic stability and lipophilicity compared to chlorine or iodine analogs, making it more suitable for CNS-targeted drugs .

Molecular Weight Impact: C₁₉H₂₆FNO₂’s higher molecular weight (319.42 vs. 222.71 g/mol) may reduce aqueous solubility but improve membrane permeability, balancing bioavailability .

Functional Group Trade-offs: The absence of ionic groups (unlike C₂₀H₂₆NO₂) in C₁₉H₂₆FNO₂ likely improves oral absorption but may limit solubility in aqueous environments .

Biological Activity

C19H26FNO2, a compound of interest in various biological studies, has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

  • Carbon (C) : 19 atoms
  • Hydrogen (H) : 26 atoms
  • Fluorine (F) : 1 atom
  • Nitrogen (N) : 1 atom
  • Oxygen (O) : 2 atoms

This structure contributes to its lipophilicity and biological activity, influencing its interaction with biological targets.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Antiviral Activity :
    • Studies have shown that derivatives of this compound can inhibit the growth of viruses such as H5N1 and potentially SARS-CoV-2. The antiviral efficacy is often correlated with the compound's lipophilicity and the electron-withdrawing properties of substituents on the anilide ring .
  • Cytotoxicity :
    • The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For example, certain derivatives demonstrated IC50 values in the nanomolar range against breast cancer (MCF-7) and cervix carcinoma (KB-V1) cells .
  • Antioxidant Activity :
    • Although some derivatives displayed low antioxidant activity in DPPH assays, modifications to the hydroxyl groups enhanced their inhibitory potential against free radicals .

Table 1: Biological Activity Overview of this compound Derivatives

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AntiviralH5N19.7
CytotoxicMCF-720.1
CytotoxicKB-V114
AntioxidantDPPH Assay0.8 - 2.49

Case Studies

  • Antiviral Efficacy Against H5N1 :
    A study evaluated the antiviral properties of this compound derivatives against H5N1, revealing a significant inhibition rate with minimal cytotoxicity. The most effective compounds were those with higher lipophilicity and specific substituents on their anilide rings .
  • Cancer Cell Line Testing :
    In a series of experiments involving various cancer cell lines, derivatives of this compound were found to exhibit potent cytotoxicity, outperforming standard treatments in some cases. The mechanism was attributed to interference with tubulin polymerization and reactive oxygen species (ROS) formation .
  • Antioxidant Properties :
    Although initial tests showed low antioxidant activity compared to L-ascorbic acid, further modifications to the compound's structure improved its efficacy in scavenging free radicals, suggesting potential applications in oxidative stress-related conditions .

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